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Compound of Interest

Compound Name: 3-Butyne-1-thiol

Cat. No.: B3057168

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the conformational landscape and electronic properties of 3-
Butyne-1-thiol, a molecule of interest due to its potential for intramolecular interactions. The
information presented herein is derived from a detailed study combining microwave
spectroscopy and high-level quantum chemical calculations, providing a foundational
understanding for its application in further research and development.

Core Findings: Conformational Analysis

Quantum chemical calculations have been instrumental in elucidating the conformational
preferences of 3-Butyne-1-thiol. These studies, primarily employing Density Functional Theory
(DFT) and Mgller-Plesset perturbation theory (MP2), have identified five possible conformers.
[1] Of these, two have been experimentally observed and are of primary interest.

The most stable conformer is characterized by a synclinal arrangement of the S-C1-C2-C3
atoms. This conformation is stabilized by a weak intramolecular hydrogen bond between the
hydrogen atom of the thiol group and the Tt-electrons of the carbon-carbon triple bond.[1][2][3]
The second observed conformer possesses an antiperiplanar arrangement of the S-C1-C2-C3
atoms and is slightly higher in energy.[1][2][3] The energy difference between these two
conformers has been experimentally estimated to be approximately 1.7(4) kJ mol=1.[1][2][3]

Quantitative Data Summary
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The relative energies of the five calculated conformers of 3-Butyne-1-thiol, as determined by
various quantum chemical methods, are summarized below. Conformer V, the synclinal form
with the S-H---1t interaction, is the global minimum.

B3LYP/6- MP2/6-
MP2/aug-cc-

Conformer 311++G(3df,2p 311++G(3df,2p . G3

d) d) i
I +3.98 +6.53 +6.50 +5.68
I +0.66 +2.63 +2.96 +2.02
" +8.43 +8.64 +8.79 +7.99
v +5.55 +6.17 +6.61 +5.42
\% 0.00 0.00 0.00 0.00

All relative
energies are
given in kJ

mol~1.[1]

The predicted components of the dipole moment along the principal inertial axes for the second
lowest energy conformer (Conformer Il) at the MP2/aug-cc-pVTZ level of theory are pa = 0.72
D, ub =0.06 D, and pc = 0.65 D.[1]

Experimental and Computational Protocols

The foundational data for this guide is based on a combined experimental and computational
approach.

Microwave Spectroscopy

The rotational spectrum of 3-Butyne-1-thiol was investigated using a Stark-modulation
microwave spectrometer.[1] The experiments were conducted in the frequency range of 12.4-
80.0 GHz. To enhance the spectral intensity, the Stark cell was cooled to approximately -10 °C
using solid COz2.[1] All handling of the substance was performed in a well-ventilated hood.[1]
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Quantum Chemical Calculations

The computational analysis involved geometry optimizations of the five possible conformers of
3-Butyne-1-thiol. These calculations were performed using several theoretical methods and
basis sets to ensure the reliability of the results.[1]

The primary methods employed were:

o Density Functional Theory (DFT): Specifically, the B3LYP functional was used with the 6-
311++G(3df,2pd) basis set.[1][2][3] This level of theory was also utilized for calculating
vibrational frequencies and quartic centrifugal distortion constants.[1][2]

o Mgller-Plesset Perturbation Theory (MP2): Calculations were carried out at the MP2/6-
311++G(3df,2pd) and MP2/aug-cc-pVTZ levels of theory.[1][2][3] The latter, being more
computationally demanding, was used for geometry optimizations to predict ground-state
rotational spectra.[1]

e Gaussian-3 (G3) Theory: This composite method was also used to provide accurate energy
predictions.[1][2][3]

Visualizing the Computational Workflow

The logical flow of the computational investigation into 3-Butyne-1-thiol's conformational
space is depicted below.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Quantum Chemical Insights into 3-Butyne-1-thiol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3057168#quantum-chemical-calculations-on-3-
butyne-1-thiol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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